Cas no 116248-33-0 (7-bromo-1H,2H,3H-pyrazolo1,5-aimidazole)

7-bromo-1H,2H,3H-pyrazolo1,5-aimidazole structure
116248-33-0 structure
Product Name:7-bromo-1H,2H,3H-pyrazolo1,5-aimidazole
CAS No:116248-33-0
MF:C5H6BrN3
MW:188.025239467621
MDL:MFCD20486413
CID:135034
PubChem ID:425894
Update Time:2025-07-08

7-bromo-1H,2H,3H-pyrazolo1,5-aimidazole Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazo[1,2-b]pyrazole, 7-bromo-2,3-dihydro-
    • NSC177511
    • 7-bromo-3,5-dihydro-2H-imidazo[1,2-b]pyrazole
    • 7-bromo-1H,2H,3H-pyrazolo1,5-aimidazole
    • 116248-33-0
    • EN300-244946
    • DTXSID40420324
    • AT11167
    • CS-0133118
    • SCHEMBL16729648
    • 7-bromo-2,3-dihydro-1h-imidazo[1,2-b]pyrazole
    • 7-Bromo-2,5-dihydro-3H-imidazo[1,2-b]pyrazole
    • FT-0752232
    • 7-BROMO-1H,2H,3H-PYRAZOLO[1,5-A]IMIDAZOLE
    • DB-060865
    • MDL: MFCD20486413
    • Inchi: 1S/C5H6BrN3/c6-4-3-8-9-2-1-7-5(4)9/h3,7H,1-2H2
    • InChI Key: XXESRZTZFPKCDG-UHFFFAOYSA-N
    • SMILES: BrC1C=NN2C=1NCC2

Computed Properties

  • Exact Mass: 186.97458
  • Monoisotopic Mass: 186.97451g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 119
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 29.8Ų

Experimental Properties

  • PSA: 29.85

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Additional information on 7-bromo-1H,2H,3H-pyrazolo1,5-aimidazole

Professional Introduction to Compound with CAS No. 116248-33-0 and Product Name: 7-bromo-1H,2H,3H-pyrazolo[1,5-a]imidazole

The compound with the CAS number 116248-33-0 and the product name 7-bromo-1H,2H,3H-pyrazolo[1,5-a]imidazole represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The pyrazolo[1,5-a]imidazole core is a well-known scaffold that has been extensively studied for its biological activity, particularly in the development of drugs targeting various diseases.

The introduction of a bromine substituent at the 7-position of the imidazole ring in 7-bromo-1H,2H,3H-pyrazolo[1,5-a]imidazole enhances its reactivity and functionality, making it a valuable intermediate in synthetic chemistry. This modification allows for further derivatization and exploration of its pharmacological properties. Recent studies have highlighted the importance of such brominated pyrazolo[1,5-a]imidazoles in the development of novel therapeutic agents.

In recent years, there has been a surge in research focused on developing new compounds with enhanced efficacy and reduced side effects. The pyrazolo[1,5-a]imidazole scaffold has shown promise in this regard, particularly in the treatment of inflammatory diseases, cancer, and infectious disorders. The brominated derivative, 7-bromo-1H,2H,3H-pyrazolo[1,5-a]imidazole, has been investigated for its potential to interact with specific biological targets. For instance, studies have demonstrated its ability to modulate enzyme activity and inhibit the growth of certain cancer cell lines.

The synthesis of 7-bromo-1H,2H,3H-pyrazolo[1,5-a]imidazole involves multi-step organic reactions that require precise control over reaction conditions. The bromination step is particularly critical and must be optimized to ensure high yield and purity. Advances in synthetic methodologies have enabled chemists to produce this compound more efficiently and on a larger scale. These improvements are crucial for facilitating further research and potential clinical applications.

One of the most compelling aspects of 7-bromo-1H,2H,3H-pyrazolo[1,5-a]imidazole is its versatility as a building block for more complex molecules. Researchers have utilized this compound to develop novel analogs with improved pharmacokinetic properties. For example, modifications at other positions on the core structure have led to derivatives with enhanced solubility and bioavailability. Such advancements are essential for translating laboratory discoveries into viable therapeutic options.

The biological activity of 7-bromo-1H,2H,3H-pyrazolo[1,5-a]imidazole has been explored through both computational modeling and experimental validation. Computational studies have predicted potential binding interactions with target proteins, while experimental assays have confirmed these interactions in vitro. These findings provide a strong foundation for further development of this compound as a lead molecule in drug discovery programs.

Recent clinical trials have begun to investigate the efficacy of compounds derived from the pyrazolo[1,5-a]imidazole scaffold in treating various diseases. While 7-bromo-1H,2H,3H-pyrazolo[1,5-a]imidazole itself may not be directly used as a drug candidate due to its intermediate nature, it plays a crucial role in generating more refined derivatives that are suitable for clinical testing. These trials are expected to provide valuable insights into the therapeutic potential of this class of compounds.

The future prospects for 7-bromo-1H,2H,3H-pyrazolo[1,5-a]imidazole are promising as research continues to uncover new applications and optimize its synthesis. Innovations in synthetic chemistry and drug discovery technologies are likely to accelerate the development of novel therapeutics based on this scaffold. Collaborative efforts between academic researchers and pharmaceutical companies will be essential in realizing these goals.

In conclusion,7-bromo-1H,2H,3H-pyrazolo[1,5-a]imidazole represents a significant contribution to pharmaceutical chemistry due to its unique structural features and potential biological activity。 Its role as an intermediate in synthetic chemistry underscores its importance in drug discovery efforts。 As research progresses,this compound is expected to play a pivotal role in the development of new therapeutic agents that address unmet medical needs。

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